molecular formula C16H18N2OS B2494547 N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023455-50-6

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2494547
CAS No.: 1023455-50-6
M. Wt: 286.39
InChI Key: VMTIPUCXGKYDMS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.39. The purity is usually 95%.
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Scientific Research Applications

Formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates

Research on the compound's derivatives demonstrates its role in the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates, which are significant in organic synthesis processes. This involves the transformation of the compound with HCl or TsOH in MeCN or toluene, yielding various thiazolone and thiazolyl sulfide products. The reaction intermediates and the subsequent products formed are of interest for further organic synthesis studies (Jenny & Heimgartner, 1989).

Alternative Products in One-pot Reaction

In a study exploring one-pot cyclocondensation reactions, derivatives of the compound were obtained as alternative products. This research highlights its application in synthesizing novel compounds, which could have implications for developing new pharmaceuticals or materials (Krauze et al., 2007).

Anticancer Agents Synthesis

A significant application of this compound is in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, which exhibit potent anticancer activities. This research shows its utility in creating new pharmacophores with potential therapeutic applications in cancer treatment (Gomha et al., 2017).

Antitumor Activity

Another study focused on synthesizing new carboxamides using the compound and investigated their antitumor activity. This illustrates its role in developing new antitumor agents, contributing significantly to cancer pharmacology (Ostapiuk et al., 2017).

Antimicrobial and Antibacterial Drugs

The compound has been utilized in the synthesis of new antibiotic and antibacterial drugs, particularly focusing on developing treatments against both Gram-positive and Gram-negative bacteria. This underscores its significance in addressing global health challenges like antibiotic resistance (Ahmed, 2007).

Future Directions

While specific future directions for this compound are not available, research into thiazole compounds is ongoing, with many potential applications in pharmaceuticals and materials science .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-11-17-15(20-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTIPUCXGKYDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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